molecular formula C21H19BrO5 B12202996 tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12202996
M. Wt: 431.3 g/mol
InChI Key: YBWHNVDTXXBYME-ZDLGFXPLSA-N
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Description

tert-Butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate: is a complex organic compound that features a benzofuran core with a bromobenzylidene substituent and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the bromobenzylidene group and the tert-butyl ester group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate serves as a versatile building block for the construction of more complex molecules. It can be used in the synthesis of heterocyclic compounds, natural products, and pharmaceuticals.

Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a promising candidate for drug development, particularly in the design of anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

  • tert-Butyl bromoacetate
  • tert-Butyl chloroacetate
  • Methyl bromoacetate
  • Ethyl bromoacetate

Comparison: Compared to these similar compounds, tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to its benzofuran core and bromobenzylidene substituent. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C21H19BrO5

Molecular Weight

431.3 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C21H19BrO5/c1-21(2,3)27-19(23)12-25-14-8-9-15-17(11-14)26-18(20(15)24)10-13-6-4-5-7-16(13)22/h4-11H,12H2,1-3H3/b18-10-

InChI Key

YBWHNVDTXXBYME-ZDLGFXPLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2

Origin of Product

United States

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